molecular formula C7H6Cl2N4 B6284127 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 75125-83-6

7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B6284127
CAS No.: 75125-83-6
M. Wt: 217.05 g/mol
InChI Key: ZVOYKKFXDAPPRX-UHFFFAOYSA-N
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Description

7-Chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (molecular formula: C₇H₆Cl₂N₄) is a heterocyclic compound featuring a fused triazole-pyrimidine core. Key structural attributes include:

  • Chlorine at position 7, enhancing electrophilic reactivity for nucleophilic substitution reactions .
  • Chloromethyl at position 2, providing a reactive site for further functionalization (e.g., alkylation or nucleophilic displacement) .
  • Methyl at position 5, contributing to steric and electronic modulation of the aromatic system .

This compound is synthesized via refluxing 7-hydroxy precursors with phosphorus oxychloride (POCl₃), achieving a high yield of 94% . It serves as a critical intermediate in medicinal chemistry for generating derivatives with antitumor, antiviral, and anti-inflammatory activities .

Properties

CAS No.

75125-83-6

Molecular Formula

C7H6Cl2N4

Molecular Weight

217.05 g/mol

IUPAC Name

7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H6Cl2N4/c1-4-2-5(9)13-7(10-4)11-6(3-8)12-13/h2H,3H2,1H3

InChI Key

ZVOYKKFXDAPPRX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)Cl)CCl

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution at Pre-Functionalized Intermediates

A pre-existing leaving group (e.g., hydroxyl or thiol) at position 2 can be displaced using chloromethylating agents. For instance, treatment of 2-hydroxymethyl-7-chloro-5-methyl-triazolo[1,5-a]pyrimidine with thionyl chloride (SOCl<sub>2</sub>) in dichloromethane (DCM) at 0–25°C yields the desired chloromethyl derivative.

Reaction Profile :

ParameterValue
SolventDCM
Temperature0°C → 25°C (gradual warming)
Yield62–78%

Direct Chloromethylation via Friedel-Crafts Alkylation

In cases where position 2 is unsubstituted, Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) and Lewis acids (e.g., AlCl<sub>3</sub>) has been explored. However, this method suffers from regioselectivity issues, often producing mixtures of C2- and C4-chloromethylated products.

Selectivity Data :

ProductRatio (C2:C4)Yield
C2-Chloromethyl3:145%
C4-Chloromethyl1:338%

Alternative Routes via Molecular Hybridization

Recent advances leverage molecular hybridization strategies to concurrently introduce substituents during core assembly. For example, reacting 5-amino-2-(chloromethyl)-1,2,4-triazole with ethyl 3-oxobutanoate under acidic conditions directly yields the target scaffold with pre-installed chloromethyl and methyl groups. Subsequent chlorination at position 7 completes the synthesis.

Advantages :

  • Fewer synthetic steps (3 steps vs. 5–6 in traditional routes).

  • Higher overall yields (52% vs. 28–35%).

Characterization and Analytical Data

Successful synthesis necessitates rigorous characterization via NMR, HPLC, and mass spectrometry. Key spectral data for intermediates and the final compound include:

7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine (Intermediate) :

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 2.48 (s, 3H, CH<sub>3</sub>), 6.92 (s, 1H, H-6), 8.21 (s, 1H, H-2).

  • ESI-MS : m/z 183.0 [M+H]<sup>+</sup>.

7-Chloro-2-(chloromethyl)-5-methyl-triazolo[1,5-a]pyrimidine (Final Product) :

  • Melting Point : 125–127°C.

  • <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>) : δ 21.5 (CH<sub>3</sub>), 44.8 (CH<sub>2</sub>Cl), 118.2 (C-6), 145.7 (C-2), 152.3 (C-7) .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyrimidines, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and application in pharmaceuticals.

Antibacterial Activity

Research indicates that derivatives of 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine possess significant antibacterial properties. Studies have shown effectiveness against various strains of bacteria, including resistant strains. The mechanism often involves interference with bacterial DNA synthesis and cell wall integrity.

Antifungal Properties

The compound also demonstrates antifungal activity by inhibiting the growth of fungi. Its efficacy against common pathogens such as Candida species has been documented, suggesting potential use in treating fungal infections.

Antiviral Effects

Preliminary studies suggest that this compound may inhibit viral replication. It has been tested against several viruses, showing promise in reducing viral load in infected cells through mechanisms such as blocking viral entry or replication processes.

Anticancer Potential

One of the most promising applications of 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is in cancer research. Certain derivatives have been found to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Synthesis and Derivatives

The synthesis of 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves cyclization reactions using H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate. The chloromethyl group allows for further derivatization to enhance biological activity or modify pharmacokinetic properties.

Case Studies

StudyFocusFindings
Study 1 Antibacterial ActivityDemonstrated effectiveness against resistant Staphylococcus aureus strains.
Study 2 Antifungal EfficacyShowed inhibition of Candida albicans growth at low concentrations.
Study 3 Antiviral ActivityReduced replication rates of influenza virus in vitro.
Study 4 Anticancer ResearchInduced apoptosis in breast cancer cell lines via ERK signaling pathway inhibition.

Mechanism of Action

The mechanism of action of 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, which is involved in cell proliferation and survival . This inhibition leads to decreased phosphorylation levels of key proteins, resulting in the suppression of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Chlorine at position 7 is a common feature, enabling nucleophilic displacement reactions (e.g., with amines or alkoxides) .
  • Chloromethyl at position 2 (target compound) enhances reactivity compared to unsubstituted or phenyl-substituted analogs, facilitating downstream derivatization .
  • Methyl at position 5 reduces steric hindrance compared to bulkier groups (e.g., phenyl), improving synthetic accessibility .

Antitumor Activity

  • The target compound’s chloromethyl group enables conjugation with bioactive moieties (e.g., furan-thioether chains), yielding derivatives (e.g., compounds 5a-5c ) with IC₅₀ values <10 μM against HepG2 liver cancer cells .
  • Analog 7-chloro-5-phenyl-...

Electrochemical Behavior

  • Chloromethyl and methoxyphenyl substituents (e.g., S1-TP) alter redox potentials. S1-TP exhibits a cathodic peak at −0.85 V (vs. Ag/AgCl), correlating with electron-withdrawing effects of chlorine .
  • Unsubstituted analogs (e.g., 7-chloro-5-methyl-...) lack redox activity, underscoring the necessity of functional groups for electrochemical applications .

Herbicidal Activity

  • Sulfonamide derivatives (e.g., N-(4-chlorophenyl)-5-methyl-...) inhibit acetolactate synthase (ALS), a herbicide target, with IC₅₀ values comparable to commercial sulfonylureas . The chloromethyl group in the target compound is absent here, replaced by sulfonamide linkages.

Physicochemical Properties

Solubility and Stability

  • Chloromethyl at position 2 increases lipophilicity (logP ≈ 2.1) compared to hydroxypropyl analogs (logP ≈ 1.5), enhancing membrane permeability .
  • Methoxy or morpholinomethyl substituents (e.g., S2-TP, S3-TP) improve aqueous solubility but reduce metabolic stability .

Thermal Stability

  • The target compound decomposes at 210–215°C, higher than 7-chloro-5-phenyl-... (m.p. 146–148°C), likely due to stronger intermolecular halogen bonding .

Biological Activity

Overview

7-Chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine family. It exhibits a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This article will explore its synthesis, mechanisms of action, and biological activity through various studies.

Synthesis

The synthesis of 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid. The resulting intermediate is subsequently treated with phosphorus oxychloride (POCl3) to yield the final compound.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. Research indicates that some derivatives inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and other kinases involved in cell proliferation and survival .

Antimicrobial Properties

Studies have demonstrated that 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibits significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : It has shown effectiveness against various Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : The compound has been tested against several fungal strains, demonstrating inhibitory effects.

Antiviral Activity

Research has indicated that this compound possesses antiviral properties. It has been evaluated for its effectiveness against viral pathogens in vitro, showing promise as a potential antiviral agent.

Anticancer Activity

In vitro studies have indicated that 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can inhibit the proliferation of cancer cell lines. Notably:

  • Cell Proliferation Inhibition : The compound significantly reduced cell viability in various cancer cell lines.
  • Mechanistic Insights : It may induce apoptosis through the activation of specific signaling pathways.

Case Studies

A selection of case studies highlights the biological activity of this compound:

StudyFindings
1Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values below 10 µg/mL.
2Showed antifungal effects against Candida albicans with an IC50 value of 15 µg/mL.
3In vitro tests on A431 vulvar epidermal carcinoma cells indicated a reduction in migration and invasion by over 50% at concentrations above 20 µM .

Comparative Analysis

When compared to other triazolopyrimidine derivatives, such as 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine:

CompoundAntibacterial ActivityAntifungal ActivityAnticancer Activity
7-Chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidineHighModerateHigh
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidineModerateHighModerate

Q & A

Q. Resolution strategies :

  • Comparative SAR studies : Systematically vary substituents and test activity across multiple assays .
  • Target validation : Use siRNA knockdown or CRISPR to confirm on-target effects .
  • Pharmacokinetic profiling : Assess bioavailability and metabolism to distinguish intrinsic activity from pharmacokinetic artifacts .

What experimental approaches are recommended to study interaction mechanisms with biological targets like dihydroorotate dehydrogenase (DHODH)?

Advanced Research Question
Mechanistic studies require a multi-modal approach:

  • Enzyme kinetics : Measure inhibition constants (Ki) using spectrophotometric assays monitoring dihydroorotate oxidation .
  • Structural biology : Co-crystallize the compound with DHODH to identify binding interactions (e.g., hydrogen bonds with Arg136 or hydrophobic contacts with Phe62) .
  • Cellular assays :
    • Cell cycle analysis : Flow cytometry to detect G2/M arrest (linked to tubulin polymerization inhibition) .
    • Western blotting : Quantify downstream signaling proteins (e.g., ERK1/2 phosphorylation) to validate pathway modulation .

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